trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride
CAS No.: 1259519-59-9
Cat. No.: VC0142872
Molecular Formula: C6H12ClNO2
Molecular Weight: 171.654
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1259519-59-9 |
|---|---|
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 171.654 |
| IUPAC Name | (E)-4-[bis(trideuteriomethyl)amino]but-2-enoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;/i1D3,2D3; |
| Standard InChI Key | UUHNQHFOIVLAQX-QHNUCIEHSA-N |
| SMILES | CN(C)CC=CC(=O)O.Cl |
Introduction
Chemical Properties and Structure
Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride is a deuterated analog of trans 4-Dimethylaminocrotonic Acid Hydrochloride, where six hydrogen atoms in the dimethylamino group have been replaced with deuterium atoms. This strategic deuterium labeling creates a compound with altered physical properties while maintaining similar chemical reactivity to its non-deuterated counterpart.
Basic Chemical Information
| Property | Value |
|---|---|
| IUPAC Name | (E)-4-[bis(trideuteriomethyl)amino]but-2-enoic acid;hydrochloride |
| CAS Number | 1259519-59-9 |
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 171.654 g/mol |
| Standard InChIKey | UUHNQHFOIVLAQX-QHNUCIEHSA-N |
| SMILES | CN(C)CC=CC(=O)O.Cl |
| Isomeric SMILES | [2H]C([2H])([2H])N(C/C=C/C(=O)O)C([2H])([2H])[2H].Cl |
The compound features a trans (E) configuration along the double bond in the crotonic acid moiety, which is significant for its specific interactions and applications. The deuterium labeling occurs specifically in the two methyl groups attached to the nitrogen atom, resulting in six deuterium atoms replacing the corresponding hydrogen atoms in the non-deuterated version.
Physical Properties
Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride typically exists as a solid at room temperature. The deuterium labeling affects several physical properties including its mass spectral characteristics, which make it distinguishable from its non-deuterated counterpart in analytical procedures. This property is particularly valuable in mass spectrometry-based research and pharmacokinetic studies.
Synthesis and Preparation Methods
The synthesis of Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride requires specialized techniques to incorporate deuterium atoms into the molecular structure.
Laboratory Synthesis
Laboratory synthesis typically involves deuterium exchange reactions or the use of deuterated starting materials. The primary approaches include:
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Deuteration of trans 4-Dimethylaminocrotonic Acid Hydrochloride using deuterated reagents and catalysts.
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Direct synthesis using deuterated dimethylamine and crotonic acid derivatives.
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Exchange reactions in deuterated solvents under specific conditions to facilitate incorporation of deuterium atoms.
These synthetic routes require controlled reaction conditions to ensure proper deuterium incorporation and maintain the trans configuration of the double bond.
Industrial Production
For larger-scale production, the synthesis follows similar routes but with additional considerations for efficiency and quality control. Industrial production typically includes:
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Stringent quality control measures to ensure purity and accurate isotopic labeling.
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Specialized equipment designed to handle deuterated reagents.
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Purification techniques optimized for deuterated compounds.
The industrial production processes prioritize both the purity of the final product and the degree of deuterium incorporation, which is critical for its intended applications in research.
Applications in Scientific Research
Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride has diverse applications in scientific research, particularly due to its stable isotope labeling.
Applications in Analytical Chemistry
In analytical chemistry, this compound serves as:
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A reference standard in nuclear magnetic resonance (NMR) spectroscopy.
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An internal standard for mass spectrometry analyses.
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A tool for tracking chemical reactions and determining reaction mechanisms.
The deuterium labeling provides distinct spectroscopic signatures that make it valuable for quantitative analyses and method development.
Applications in Metabolic Studies
For biological and metabolic research, Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride offers unique advantages:
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Tracing metabolic pathways by following the deuterium-labeled compound through biological systems.
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Studying enzyme kinetics with minimally altered substrates.
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Investigating drug metabolism with deuterated analogs that closely mimic the behavior of non-deuterated compounds.
The stable isotope labeling allows researchers to follow the compound's fate in complex biological systems without significant alterations to its biochemical behavior.
Applications in Pharmaceutical Research
In pharmaceutical development, this compound contributes to:
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Drug development studies where deuterated compounds may exhibit altered pharmacokinetic profiles.
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Pharmacokinetic and pharmacodynamic analyses with isotopically labeled internal standards.
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Investigation of drug absorption, distribution, metabolism, and excretion (ADME) properties.
The deuterium labeling provides a unique tool for tracking drug candidates and understanding their behavior in biological systems without significantly altering their chemical properties.
Biological Activity and Mechanism of Action
Research findings suggest that compounds structurally related to Trans 4-Dimethylaminocrotonic Acid possess notable biological activities, particularly antiproliferative effects against certain cancer cell lines.
Antiproliferative Activity
Studies indicate that related compounds have demonstrated antiproliferative activity against non-small cell lung cancer (NSCLC) cells, particularly those with mutations in the epidermal growth factor receptor (EGFR). The deuterated version allows researchers to study these effects with enhanced analytical precision.
Mechanism of Action
The mechanism of action appears to involve interactions with specific molecular targets and metabolic pathways. Key aspects include:
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Interaction with cellular signaling pathways that regulate cell proliferation.
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Possible inhibition of specific enzymes or receptors involved in cancer cell growth.
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Incorporation into metabolic pathways where it can influence the rate and outcome of biochemical reactions.
The deuterium labeling provides researchers with a tool to better understand these mechanisms by allowing precise tracking of the compound and its metabolites.
Comparison with Related Compounds
To better understand Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride, it is valuable to compare it with structurally related compounds.
Comparison with Non-deuterated Analog
| Property | Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride | Trans 4-Dimethylaminocrotonic Acid Hydrochloride |
|---|---|---|
| Molecular Formula | C6H12ClNO2 (with 6 deuterium atoms) | C6H12ClNO2 |
| Molecular Weight | 171.654 g/mol | 165.62 g/mol |
| CAS Number | 1259519-59-9 | 848133-35-7 |
| Primary Application | Isotope-labeled research | General research purposes |
| Metabolic Stability | Potentially enhanced due to deuteration | Standard |
The primary difference lies in the incorporation of deuterium atoms, which affects the compound's mass, spectroscopic properties, and potentially its metabolic stability .
Comparison with Other Derivatives
Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 1259680-82-4) is a related compound with the following distinctions:
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Contains an additional methyl group in the ester functionality.
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Has different solubility and lipophilicity characteristics.
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May exhibit different reactivity in biological systems.
This methyl ester derivative has a molecular formula of C7H7D6NO2 and a molecular weight of 149.22 g/mol, distinguishing it from the hydrochloride form .
Industrial Applications
Beyond academic and pharmaceutical research, Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride has specific industrial applications.
Production of Deuterated Pharmaceuticals
This compound serves as:
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A precursor for synthesizing deuterated drug candidates.
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A reagent in the development of deuterated pharmaceuticals with potentially improved pharmacokinetic profiles.
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A standard for quality control in the production of deuterated compounds.
Deuterated drugs have gained interest in the pharmaceutical industry due to their potential for enhanced metabolic stability and reduced side effects.
Applications in Specialized Chemical Production
In the chemical industry, this compound contributes to:
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Production of specialized deuterated chemicals for research and applications.
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Development of materials with specific isotopic compositions.
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Calibration standards for analytical instruments and procedures.
These applications leverage the unique physical and chemical properties conferred by deuterium labeling.
Research Findings and Case Studies
Current research involving Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride and structurally related compounds has yielded several significant findings.
Cancer Research Applications
Studies on structurally related compounds have demonstrated:
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Dose-dependent inhibition of NSCLC cell growth.
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Enhanced efficacy against cells harboring EGFR mutations.
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Potential for combination therapy with established anticancer agents.
The deuterated version allows researchers to better track the compound's distribution and metabolism in these studies.
Metabolic Stability Studies
Research on deuterated compounds has generally shown:
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Altered metabolic profiles compared to non-deuterated analogs.
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Enhanced metabolic stability in certain biological systems.
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Different pharmacokinetic parameters that may offer therapeutic advantages.
These findings highlight the value of deuterium labeling in developing compounds with improved pharmacological properties.
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